molecular formula C10H8ClNOS B8734723 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL

4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL

Cat. No.: B8734723
M. Wt: 225.70 g/mol
InChI Key: VYYJVIFTHUOUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL: is an organic compound that features a thiazole ring substituted with a chloromethyl group and a phenol group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL typically involves the chloromethylation of a thiazole derivative. One common method includes the reaction of 2-aminothiazole with paraformaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then reacted with phenol under basic conditions to yield the final product.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as zinc iodide can be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole compounds.

Scientific Research Applications

Chemistry:

4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is used as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential as catalysts in organic reactions and as building blocks in polymer chemistry.

Biology and Medicine:

In medicinal chemistry, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. The thiazole ring is known for its biological activity, and the presence of the phenol group enhances its potential as a pharmacophore.

Industry:

The compound is used in the development of new materials, including polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The biological activity of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

    4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

    2-(Chloromethyl)-1,3-thiazole: Lacks the phenol group, making it less versatile in terms of chemical reactivity.

    4-(Chloromethyl)thiazole: A simpler structure with only the thiazole ring and chloromethyl group.

Uniqueness:

4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is unique due to the presence of both the phenol and thiazole groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

4-[4-(chloromethyl)-1,3-thiazol-2-yl]phenol

InChI

InChI=1S/C10H8ClNOS/c11-5-8-6-14-10(12-8)7-1-3-9(13)4-2-7/h1-4,6,13H,5H2

InChI Key

VYYJVIFTHUOUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)O

Origin of Product

United States

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